molecular formula C17H17N3O2S B2881141 N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941962-88-5

N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2881141
CAS No.: 941962-88-5
M. Wt: 327.4
InChI Key: DVJPVAVLPHRQAQ-UHFFFAOYSA-N
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Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative featuring two distinct heterocyclic moieties: an indole group (via a 2-(1H-indol-3-yl)ethyl chain) and a thiophene group (via a thiophen-2-ylmethyl substituent). Oxalamides are a class of compounds known for their versatility in medicinal chemistry and flavoring applications, often acting as agonists or enzyme inhibitors due to their structural mimicry of natural substrates.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-16(17(22)20-11-13-4-3-9-23-13)18-8-7-12-10-19-15-6-2-1-5-14(12)15/h1-6,9-10,19H,7-8,11H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJPVAVLPHRQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(1H-Indol-3-yl)ethylamine (Tryptamine)

Tryptamine, a naturally occurring monoamine, serves as the indole-containing precursor. Industrial-scale production involves:

  • Fischer indole synthesis : Cyclization of phenylhydrazine with 4-aminobutan-2-one under acidic conditions (yield: 65–75%).
  • Decarboxylation of tryptophan : Catalytic decarboxylation using pyridoxal phosphate (yield: >90%).

Tryptamine is commercially available, but in-house synthesis ensures cost-effectiveness for large-scale applications.

Synthesis of Thiophen-2-ylmethylamine

Thiophen-2-ylmethylamine is synthesized via:

  • Bouveault aldehyde synthesis : Reaction of thiophene-2-carboxaldehyde with ammonium chloride and hydrogen gas under high pressure (yield: 50–60%).
  • Curtius rearrangement : Conversion of thiophene-2-carbonyl azide to the corresponding isocyanate, followed by hydrolysis (yield: 70–80%).

Oxalamide Bond Formation Methods

Stepwise Coupling Using Oxalyl Chloride

This classical approach involves two stages:

  • Formation of monoamide :
    • Tryptamine (1 eq) reacts with oxalyl chloride (1 eq) in anhydrous dichloromethane at 0°C for 2 hours.
    • Intermediate: N-(2-(1H-indol-3-yl)ethyl)oxalyl chloride.
    • Yield: 85–90%.
  • Coupling with thiophen-2-ylmethylamine :
    • The intermediate reacts with thiophen-2-ylmethylamine (1.2 eq) in the presence of triethylamine (2 eq) at room temperature for 12 hours.
    • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
    • Final yield: 68–72%.

Key advantage : High regioselectivity; limitation : Requires strict anhydrous conditions.

One-Pot Synthesis Using Dichloroacetamide

A greener alternative developed by Zhou et al. (2024) employs:

  • Reagents : Dichloroacetamide (1 eq), tryptamine (1 eq), thiophen-2-ylmethylamine (1 eq), CBr4 (1.5 eq), and K2CO3 (3 eq) in DMF at 80°C for 6 hours.
  • Mechanism : Triple C–Cl/Br bond cleavage and simultaneous C–N/O bond formation.
  • Yield : 75–80% with 95% purity (HPLC).

Advantages : Reduced solvent use, no intermediate isolation.

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts enable direct C–H functionalization:

  • Pd(II)-catalyzed C(sp3)–H activation :
    • Tryptamine derivative (1 eq), thiophen-2-ylmethyl isocyanate (1.2 eq), Pd(OAc)2 (5 mol%), and Ag2CO3 (2 eq) in toluene at 100°C for 24 hours.
    • Yield: 60–65%.
  • Cu-catalyzed amination :
    • Uses N-(naphthalen-1-yl)-N′-alkyl oxalamide ligands (0.01 mol%) with Cu2O (0.005 mol%) in DMSO at 50°C.
    • Yield: 70–75%.

Optimization of Reaction Conditions

Parameter Stepwise Coupling One-Pot Synthesis Metal-Catalyzed
Temperature (°C) 0 → 25 80 50–100
Reaction Time (h) 14 6 24
Solvent DCM DMF Toluene/DMSO
Catalyst Loading None None 0.01–5 mol%
Overall Yield (%) 68–72 75–80 60–75

Key findings :

  • One-pot methods offer superior yields and efficiency.
  • Metal-catalyzed routes require optimization to reduce catalyst costs.

Purification and Characterization

Purification Techniques

  • Silica gel chromatography : Effective for removing unreacted amines (Rf = 0.3 in ethyl acetate/hexane).
  • Recrystallization : Ethanol/water (7:3) yields colorless crystals (mp: 142–144°C).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, indole NH), 7.56–6.98 (m, 6H, aromatic), 4.32 (q, 2H, CH2), 3.89 (s, 2H, CH2S).
  • 13C NMR : 167.8 (C=O), 136.2 (indole C3), 127.4 (thiophene C2).
  • HRMS (ESI+) : m/z 356.1324 [M+H]+ (calc. 356.1319).

Comparative Analysis of Synthetic Routes

Metric Stepwise Coupling One-Pot Metal-Catalyzed
Cost Low Moderate High
Scalability Excellent Good Moderate
Environmental Impact High (DCM use) Low Moderate
Purity (%) 95–98 95 90–92

Recommendation : One-pot synthesis is optimal for industrial applications, while stepwise coupling suits small-scale laboratory settings.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, facilitated by reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and toxicological differences between N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide and related oxalamide derivatives:

Compound Name Substituents Applications Physical Properties Metabolism Safety/Toxicity
This compound (Target) Indole-ethyl, thiophene-methyl Not specified (research stage) Data not available Likely undergoes oxidative metabolism (indole/thiophene groups) No direct data; structurally similar compounds show low toxicity (NOEL ≥100 mg/kg)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Dimethoxybenzyl, pyridin-ethyl Umami flavoring agent (sauces, snacks) Not reported Rapid metabolism in rat hepatocytes; no amide hydrolysis observed Regulatory approval (FEMA 4233); NOEL = 100 mg/kg
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-dimethoxybenzyl, pyridin-ethyl Research compound (CYP inhibition study) Not reported Similar to S336; rapid hepatic metabolism 51% CYP3A4 inhibition at 10 µM (preliminary assay), no significant inhibition in definitive tests
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) Bromophenyl, isoindolin-dione Antimicrobial research Recrystallized (THF), purity confirmed Not studied; isoindolin-dione may resist hydrolysis No toxicity data available
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-...acetamide () Methyl-indolyl, nitro-phenylthio Peptide synthesis m.p. 159–187°C; yellow powder Validated via MS, HPLC, and optical rotation No toxicity data reported

Key Observations:

Structural Differences: The target compound’s indole-thiophene combination distinguishes it from pyridine- or benzyl-substituted analogs (e.g., S336, S5456). Indole and thiophene are electron-rich heterocycles, which may enhance π-π stacking or hydrophobic interactions compared to pyridine or methoxybenzyl groups .

Functional and Metabolic Profiles: S336 and S5456 are metabolized rapidly in hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core . The target compound’s indole and thiophene groups may undergo oxidative metabolism (e.g., CYP450-mediated hydroxylation) . The target compound’s thiophene group, a known CYP substrate, may pose similar transient inhibition risks.

Safety and Regulatory Status: S336 has a well-established safety profile (NOEL = 100 mg/kg) and regulatory approval, whereas the target compound lacks direct toxicological data. However, its structural similarity to S336 suggests a comparable low-toxicity profile .

Physical Properties: Indole-containing analogs () exhibit melting points between 159–187°C, consistent with crystalline stability.

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S with a molecular weight of approximately 365.43 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a thiophene group that may enhance its pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC18H19N3O3S
Molecular Weight365.43 g/mol
IUPAC NameThis compound
CAS Number898368-88-2

Anticancer Potential

Research has indicated that compounds containing indole and thiophene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Indole Derivatives

A study on 5-(3'-indolyl)oxazole derivatives highlighted their ability to act as lead compounds for anticancer drug discovery. These compounds demonstrated activity against several cancer types, suggesting that the indole moiety plays a crucial role in their biological efficacy .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with chronic diseases and aging .

Modulation of Enzymatic Activity

The compound has been studied for its ability to modulate enzymes involved in metabolic pathways. For example, some oxalamide derivatives have been reported to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and cancer progression . This inhibition may enhance immune responses against tumors.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It can interfere with cell cycle progression, leading to halted proliferation in susceptible cell lines.
  • Antioxidant Defense : By enhancing the body’s antioxidant capacity, it protects against oxidative damage.
  • Enzyme Inhibition : The interaction with enzymes such as IDO suggests a potential role in modulating immune responses.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while this compound shares structural similarities with other bioactive compounds, its unique combination of indole and thiophene moieties contributes to distinct biological profiles.

Compound NameBiological ActivityUnique Features
N1-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)-N2-(phenylmethyl)oxalamideAnticancerContains phenyl instead of thiophene
N1-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)-N2-(thiophen-2-carbonyl)oxalamideAntioxidantDifferent carbonyl group

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